molecular formula C20H13ClF3N5OS B11700045 (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11700045
M. Wt: 463.9 g/mol
InChI Key: VJLALMXKSIHLCD-UHFFFAOYSA-N
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Description

This compound is a pyrazolone derivative featuring a 4-chlorophenyl-substituted thiazole ring at position 2, a methyl group at position 5, and a hydrazinylidene moiety linked to a 2-trifluoromethylphenyl group at position 4 (E-configuration).

The synthesis of such compounds typically involves cyclocondensation reactions, as seen in related pyrazolone-thiazole hybrids (e.g., compound 4 in ), where dimethylformamide (DMF) is used for recrystallization to achieve high-purity crystals suitable for single-crystal diffraction studies .

Properties

Molecular Formula

C20H13ClF3N5OS

Molecular Weight

463.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[[2-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H13ClF3N5OS/c1-11-17(27-26-15-5-3-2-4-14(15)20(22,23)24)18(30)29(28-11)19-25-16(10-31-19)12-6-8-13(21)9-7-12/h2-10,28H,1H3

InChI Key

VJLALMXKSIHLCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrazolone core. Key reagents include 4-chlorophenyl isothiocyanate, hydrazine derivatives, and trifluoromethyl-substituted benzaldehydes. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products

Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing thiazole and pyrazolone moieties. For instance, compounds with structural similarities have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacteria.

Anticancer Potential

Compounds like (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one have been studied for their anticancer properties. Similar derivatives have demonstrated the ability to induce apoptosis in cancer cell lines such as MDA-MB-231 . The compounds' effectiveness in inhibiting tumor growth suggests that they may interfere with cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Phytopathogenic Control

The compound's structural components suggest potential applications in controlling phytopathogenic microorganisms. Similar thiazole-based compounds have been reported to exhibit fungicidal and herbicidal activities . The introduction of trifluoromethyl groups can enhance the lipophilicity and bioactivity of these compounds, making them suitable candidates for agricultural applications.

Antimicrobial Efficacy

A recent study investigated a series of thiazole derivatives for their antimicrobial efficacy against Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents . This suggests that structurally related compounds could be effective against resistant strains.

Anticancer Activity Assessment

In vitro studies on similar pyrazolone derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity . The mechanism was linked to the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.

Data Summary Table

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against bacterial strains
Anticancer PotentialInduces apoptosis in cancer cell lines
Agricultural UsePotential fungicide/herbicide against phytopathogens

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name / ID Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound R1: 4-Cl-C6H4; R2: CH3; R3: 2-CF3-C6H3 ~464.85 Not reported Hydrazinylidene with trifluoromethyl group; planar conformation
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b) R1: C3F7; R2: Ph; R3: 4-Me-C6H4 ~474.35 132–133 Heptafluoropropyl group enhances lipophilicity; orange crystalline solid
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) R1: 4-Cl-C6H4; R2: 4-F-C6H4; R3: 4-F-C6H4 ~614.06 Not reported Isostructural with halogen variations; antimicrobial activity potential
(4E)-2-(4-Chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one R1: 4-Cl-C6H4; R2: CH3; R3: 4-F-C6H4 ~373.80 Not reported Simplified hydrazinylidene substituent (4-fluorophenyl); planar geometry
(4E)-4-{[(4-Methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one R1: Ph; R2: CH3; R3: 4-MeO-C6H4 ~323.36 Not reported Methoxy group improves solubility; phenyl substitution at position 2

Key Findings from Comparative Analysis

Substituent Impact on Physicochemical Properties

  • Halogen Effects : Chlorine (electron-withdrawing) and trifluoromethyl groups enhance metabolic stability and intermolecular interactions (e.g., halogen bonding), as seen in the target compound and compound 4 . In contrast, fluorine substituents (e.g., in compound 4 and ) reduce steric hindrance and improve bioavailability .
  • Crystal Packing : Isostructural compounds (e.g., ’s 4 and 5) exhibit similar molecular conformations but divergent crystal packing due to halogen size (Cl vs. Br), suggesting that the trifluoromethyl group in the target compound may induce unique supramolecular interactions .

Pharmacological Potential

  • Fluorinated derivatives (e.g., ’s 7b and 8a) exhibit enhanced thermal stability and lipophilicity, critical for drug penetration, which may extrapolate to the target compound’s pharmacokinetic profile .

Biological Activity

The compound (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex heterocyclic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a chlorophenyl substituent enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole rings have shown promising results in inhibiting cell proliferation in human cancer cell lines such as MDA-MB 231 and HCT116.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
(4E)-2...MDA-MB 231<10
(4E)-2...HCT116<15

The structure-activity relationship analysis suggests that the presence of electron-withdrawing groups like chlorine on the phenyl ring significantly enhances cytotoxic activity .

Anticonvulsant Activity

Thiazole-containing compounds have also been studied for their anticonvulsant properties. In a study evaluating various thiazole derivatives, it was found that certain analogues exhibited protective effects in seizure models. The compound demonstrated effective dose responses comparable to standard anticonvulsants like sodium valproate.

Table 2: Anticonvulsant Activity

CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
(4E)-2...PTZ24.3888.233.62

This indicates a favorable safety profile alongside efficacy in seizure protection .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. The compound has shown inhibition of pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent.

Case Study:
A study involving the administration of thiazole derivatives to animal models of inflammation revealed significant reductions in markers such as TNF-alpha and IL-6, indicating potent anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The SAR analysis of the compound reveals that modifications to the thiazole and hydrazine components can significantly alter biological activity. For example:

  • Chlorophenyl Substitution: Enhances anticancer activity.
  • Trifluoromethyl Group: Improves bioavailability and potency.
  • Methyl Group at Position 5: Contributes to increased cytotoxicity against cancer cells.

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